molecular formula C24H48O2 B3053673 Octan-2-YL hexadecanoate CAS No. 55194-81-5

Octan-2-YL hexadecanoate

Cat. No. B3053673
CAS RN: 55194-81-5
M. Wt: 368.6 g/mol
InChI Key: CHGJJXYCZVFOGE-UHFFFAOYSA-N
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Description

Octan-2-YL hexadecanoate , also known as 2-Octyl palmitate , is an organic compound with the chemical formula C₂₄H₄₈O₂ . It belongs to the class of esters and is derived from hexadecanoic acid (palmitic acid) and 2-octanol. The compound is commonly used in cosmetics, skincare products, and pharmaceutical formulations due to its emollient properties and skin-friendly characteristics .


Synthesis Analysis

The synthesis of Octan-2-YL hexadecanoate involves the esterification of hexadecanoic acid (palmitic acid) with 2-octanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification process results in the formation of the desired compound, which can then be purified and isolated .


Molecular Structure Analysis

Octan-2-YL hexadecanoate has the following molecular structure:

Scientific Research Applications

Heat Capacities in Alcohol-Hydrocarbon Systems

A study investigated the heat capacities of various alcohol-hydrocarbon systems, including alcohols like hexan-1-ol mixed with hydrocarbons like n-octane and oct-1-ene. This research is relevant for understanding the thermodynamic properties of mixtures involving components like octan-2-yl hexadecanoate in various industrial and chemical processes (Figueroa-Gerstenmaier, Cabañas, & Costas, 1999).

Anion Receptors in Chemistry

Research on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, which involves components similar to octan-2-yl hexadecanoate, revealed their role as neutral anion receptors. Such receptors are significant in chemical sensors and molecular recognition, illustrating the potential use of octan-2-yl hexadecanoate derivatives in these fields (Anzenbacher et al., 2000).

Enzymatic Ester Hydrolysis

A novel enzymic ester hydrolysis mechanism was studied in detergent-degrading micro-organisms, which could relate to the breakdown of compounds like octan-2-yl hexadecanoate. Understanding this process is crucial for applications in bioremediation and the development of environmentally friendly detergents (Bartholomew et al., 1977).

Fatty Acid Hydrogenation

Studies on the hydrogenation of fatty acid esters, similar to octan-2-yl hexadecanoate, to fatty alcohols provide insights into processes used in the production of biofuels and biodegradable plastics. This research is key to developing sustainable chemical manufacturing methods (Deshpande, Ramnarayan, & Narasimhan, 1990).

Enantioselective Synthesis in Organic Chemistry

The enantioselective synthesis of complex organic structures, including those similar to octan-2-yl hexadecanoate, has been studied for its importance in pharmaceuticals and fine chemicals. This research area is crucial for the development of new drugs and advanced materials (Wang et al., 2021).

Solvation Thermodynamics

Research on the solvation thermodynamics of alkanes and organic compounds in various solvents, including those related to octan-2-yl hexadecanoate, informs the design of pharmaceuticals and enhances our understanding of biological systems (Cabani et al., 1991).

Photovoltaic Performance Enhancement

Studies on the use of alkane derivatives as solvent additives in photovoltaic cells demonstrate the potential of octan-2-yl hexadecanoate-related compounds in improving renewable energy technologies (Gao et al., 2018).

Aerosol Formation in Atmospheric Chemistry

Investigations into the aerosol formation processes involving octanal, a compound related to octan-2-yl hexadecanoate, provide insights into atmospheric chemistry and air pollution studies (Jang, Lee, & Kamens, 2003).

Biodegradable Polymers

Research on the synthesis of poly(oxazolines) with side groups related to octan-2-yl hexadecanoate offers insights into creating new biodegradable polymers for medical and environmental applications (Percec et al., 2001).

properties

IUPAC Name

octan-2-yl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGJJXYCZVFOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600360
Record name Octan-2-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55194-81-5
Record name Octan-2-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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